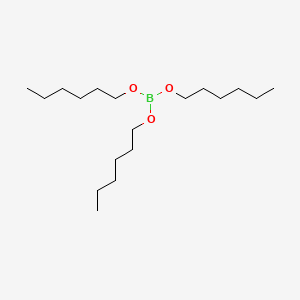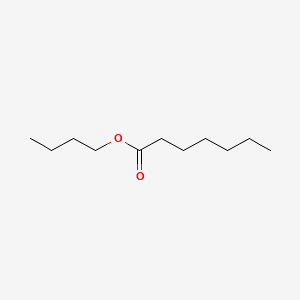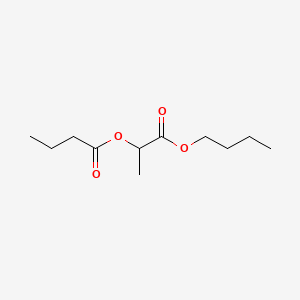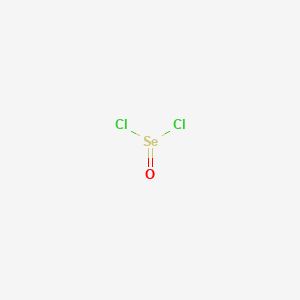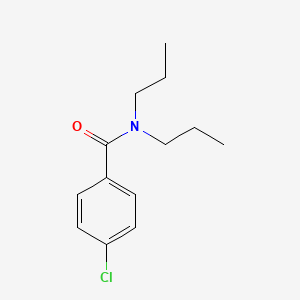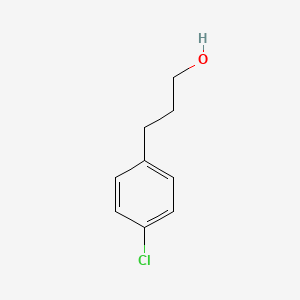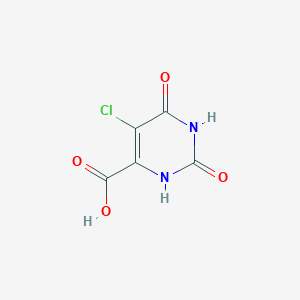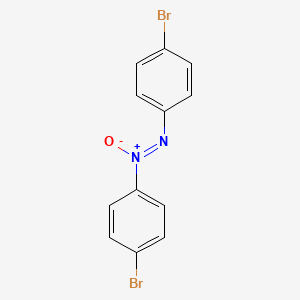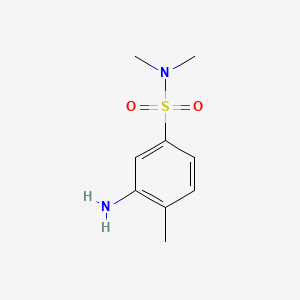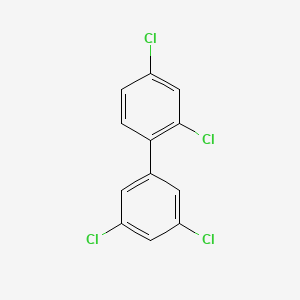
2,3',4,5'-四氯联苯
描述
Molecular Structure Analysis
The molecular formula of 2,3’,4,5’-Tetrachlorobiphenyl is C12H6Cl4 . The structure consists of two benzene rings (biphenyl) with four chlorine atoms attached at the 2, 3, 4, and 5 positions .
Chemical Reactions Analysis
One study discusses the dechlorination of 2,3,4,5-tetrachlorobiphenyl (PCB 61) by low-voltage electric fields in the presence of iron oxides . The addition of iron oxides significantly enhanced the rate and extent of 2,3,4,5-tetrachlorobiphenyl (PCB 61) transformation .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3’,4,5’-Tetrachlorobiphenyl include a molecular weight of 291.99 and a molecular formula of C12H6Cl4 .
科学研究应用
Dechlorination by Organohalide Respiring Bacteria
- Scientific Field : Environmental Biotechnology .
- Application Summary : This research focuses on the dechlorination of 2,3,4,5-tetrachlorobiphenyl (PCB 61) by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1 .
- Methods and Procedures : The rates of dechlorination were measured over an environmentally relevant range of 1 to 500 ng L−1 in sediment-free medium using a high concentration of cells (>106 cells mL−1) .
- Results and Outcomes : The results indicate that the rate of dechlorination is a linear function of PCB substrate concentration below the maximum aqueous solubility of PCB 61 and occurs at concentrations as low as 1 ng L−1 .
Environmental Monitoring with Aptamer Sensor
- Scientific Field : Environmental Chemistry .
- Application Summary : A highly sensitive aptamer sensor has been established by employing a 2,3’,5,5’-tetrachlorobiphenyl (PCB72) targeting aptamer as a highly specific recognition element and a gold/silver (Au@Ag) nanocomposite as the surface-enhanced Raman spectroscopy (SERS) substrate for detecting environmental PCB72 .
- Methods and Procedures : The Au@Ag nanoparticles (NPs) exhibit a strong SERS enhancement and provide an efficient substrate for immobilizing the PCB72 aptamer and Raman signal labelled molecule, 4-mercaptobenzoic acid (4-MBA) .
- Results and Outcomes : This aptamer sensor exhibits great performance with high sensitivity, excellent selectivity and stability for the monitoring of PCB72, which shows an excellent linear correlation ranging from 1 to 1000 pg mL −1 with a limit of detection of 0.3 pg mL −1 .
Reductive Dechlorination in Different Sediment Cultures
- Scientific Field : Environmental Microbiology .
- Application Summary : This research investigates the reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl in three different sediment cultures: estuarine, marine, and riverine .
- Methods and Procedures : Anaerobic cultures capable of reductively dechlorinating 2,3,4,5-tetrachlorobiphenyl were enriched from the three different sediments .
- Results and Outcomes : The removal of doubly flanked meta and para chlorines to form 2,3,5-CB and 2,4,5-CB was observed in all cultures . The dynamics of a Dehalococcoides-like population were strongly correlated with dechlorination .
Regulation of Circadian Clock
- Scientific Field : Chronobiology .
- Application Summary : 2,3’,4’,5’-Tetrachlorobiphenyl has been found to regulate the circadian clock .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results and Outcomes : The compound inhibits the basal and circadian expression of the core circadian component PER1 .
Bioremediation of PCB-Contaminated Sites
- Scientific Field : Environmental Biotechnology .
- Application Summary : This research focuses on the bioremediation of PCB-contaminated sites using organohalide respiring bacteria .
- Methods and Procedures : The study developed a method to measure the rate of dechlorination in the aqueous phase at very low PCB concentrations. This approach utilizes a polymer functioning concurrently as a passive dosing system for maintaining a steady-state PCB substrate concentration in the water phase and as a passive equilibrium sampler to monitor the dechlorination product .
- Results and Outcomes : The results indicate that the rate of dechlorination is a linear function of PCB substrate concentration below the maximum aqueous solubility of PCB 61 and occurs at concentrations as low as 1 ng L−1 .
PCB-Degrading Organisms in Different Environments
- Scientific Field : Environmental Microbiology .
- Application Summary : This research investigates the presence of PCB-degrading organisms in geographically distant and geochemically distinct environments .
- Methods and Procedures : The study enriched anaerobic cultures capable of reductively dechlorinating 2,3,4,5-tetrachlorobiphenyl from three different sediments .
- Results and Outcomes : The results provide evidence that Dehalococcoides-like populations were involved in the removal of doubly flanked chlorines from 2,3,4,5-CB .
安全和危害
未来方向
Future research could focus on the development of more sensitive and specific methods for detecting 2,3’,4,5’-Tetrachlorobiphenyl in the environment . Additionally, further studies could investigate the role of other active compounds in the environment on the bioelectrochemical dechlorination of PCBs .
属性
IUPAC Name |
1,3-dichloro-5-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-1-2-11(12(16)6-8)7-3-9(14)5-10(15)4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTXLLZIBIDUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074214 | |
| Record name | 2,3',4,5'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4,5'-Tetrachlorobiphenyl | |
CAS RN |
73575-52-7 | |
| Record name | 2,3',4,5'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,5'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,5'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4621AC581D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




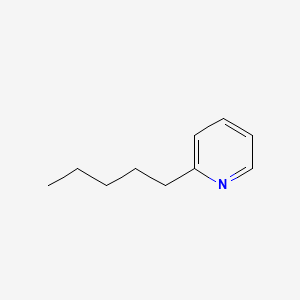
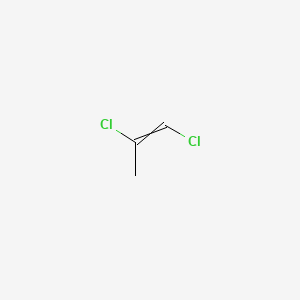
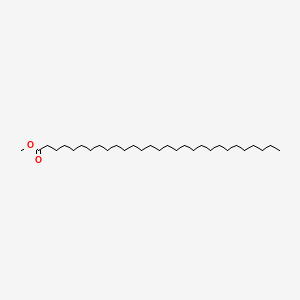
![Octadecanoic acid, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)](/img/structure/B1580528.png)
